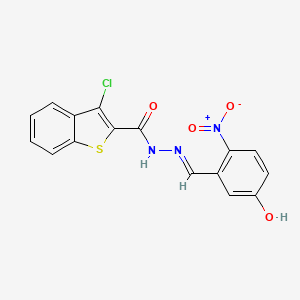![molecular formula C13H11FN2O3 B5908288 methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B5908288.png)
methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative that has shown promising results in several studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has been reported to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of nucleotide biosynthesis, and herbicidal activity. However, further studies are needed to fully understand the biological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate in lab experiments is its potential as an anticancer agent. This compound has shown promising results in several studies and may be a potential candidate for the development of new cancer treatments. However, one of the main limitations of using this compound is its toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate. One of the main areas of research is the development of new anticancer agents based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Another area of research is the development of new herbicides based on this compound, which may have potential applications in agriculture. Finally, there is also potential for the use of this compound as a building block for the synthesis of new functional materials.
合成法
The synthesis of Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate involves the reaction of 4-fluoroacetophenone and 2-furaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has potential applications in various fields, including medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells. In agriculture, Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has been reported to have herbicidal properties, making it a potential candidate for the development of new herbicides. In material sciences, this compound has been used as a building block for the synthesis of various functional materials.
特性
IUPAC Name |
methyl N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-13(17)16-15-8-11-6-7-12(19-11)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOEWTZPORECK-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)

![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)


